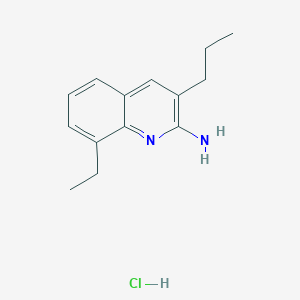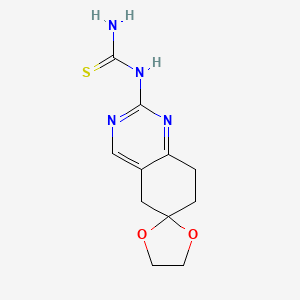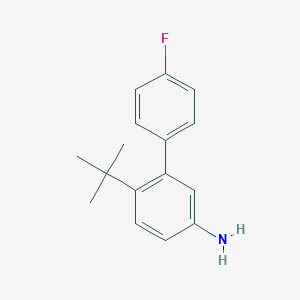
2-(Difluoromethyl)phenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)phenetole is an organic compound characterized by the presence of a difluoromethyl group attached to a phenetole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenetole using difluoromethylation reagents such as ClCF₂H or difluorocarbene precursors . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)phenetole may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)phenetole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles, depending on the desired transformation . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving optimal results .
Major Products: The major products formed from these reactions vary based on the specific reaction type. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)phenetole has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)phenetole exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and reactivity . The pathways involved in its action depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)phenetole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chlorodifluoromethyl)phenetole: Contains a chlorodifluoromethyl group, offering different reactivity and properties.
Uniqueness: 2-(Difluoromethyl)phenetole is unique due to its specific difluoromethyl group, which imparts distinct chemical properties such as enhanced metabolic stability and lipophilicity . These properties make it particularly valuable in pharmaceutical and agrochemical research .
Eigenschaften
Molekularformel |
C9H10F2O |
|---|---|
Molekulargewicht |
172.17 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-ethoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
NMEPMRQAIWUNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
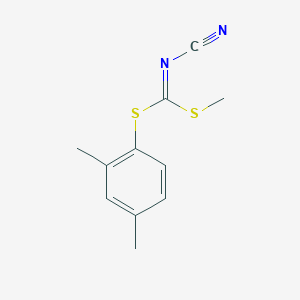
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
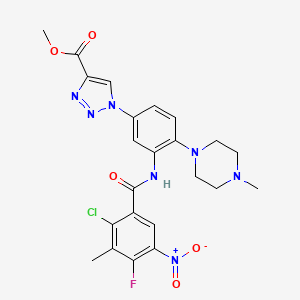
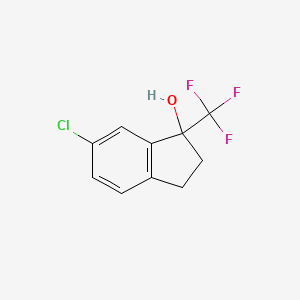
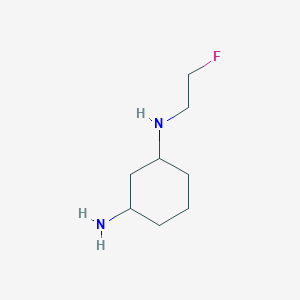
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
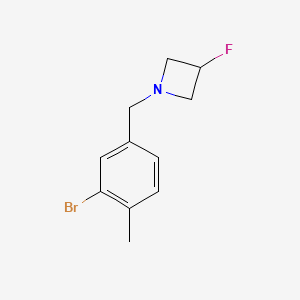
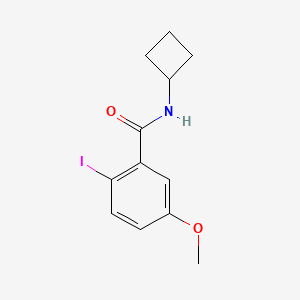
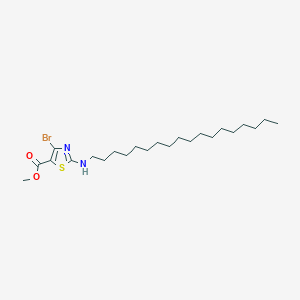
![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
